molecular formula C14H17NO4 B15090806 (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

Cat. No.: B15090806
M. Wt: 263.29 g/mol
InChI Key: WPHGPIJMTRFJST-UHFFFAOYSA-N
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Description

(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydroquinoline moiety and an acetic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Tetrahydroquinoline Moiety: The quinoline ring is then subjected to hydrogenation to form the tetrahydroquinoline moiety. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Acetic Acid Functional Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Fully hydrogenated tetrahydroquinoline derivatives.

    Substitution: Substituted acetic acid derivatives with various functional groups.

Scientific Research Applications

(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-6-yloxy-acetic acid: Lacks the tetrahydroquinoline moiety and propyl group.

    1-Propyl-1,2,3,4-tetrahydro-quinoline-6-yloxy-acetic acid: Similar structure but without the oxo group.

Uniqueness

(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its combination of a quinoline ring, tetrahydroquinoline moiety, propyl group, and acetic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxy]acetic acid

InChI

InChI=1S/C14H17NO4/c1-2-7-15-12-5-4-11(19-9-14(17)18)8-10(12)3-6-13(15)16/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18)

InChI Key

WPHGPIJMTRFJST-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O

Origin of Product

United States

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